molecular formula C12H9N3O7 B2520535 2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid CAS No. 175293-31-9

2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Cat. No.: B2520535
CAS No.: 175293-31-9
M. Wt: 307.218
InChI Key: MSKVEPYBCUHZMR-UHFFFAOYSA-N
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Description

2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid is a nitro-substituted imidazolidinyl trioxo compound with a carboxylic acid functional group. Its molecular formula is C₁₂H₉N₃O₇ (calculated based on structural analogs), featuring a 4-nitrobenzyl group attached to the imidazolidine core. The nitro group confers strong electron-withdrawing effects, influencing electronic properties, solubility, and reactivity.

Properties

IUPAC Name

2-[3-[(4-nitrophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O7/c16-9(17)6-14-11(19)10(18)13(12(14)20)5-7-1-3-8(4-2-7)15(21)22/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKVEPYBCUHZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=O)N(C2=O)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid involves several steps. One common synthetic route includes the reaction of 4-nitrobenzyl chloride with imidazolidine-2,4,5-trione in the presence of a base to form the intermediate 3-(4-nitrobenzyl)-2,4,5-trioxoimidazolidine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. specific industrial methods are not widely documented in the literature.

Chemical Reactions Analysis

2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and basic or acidic conditions depending on the desired transformation. Major products formed from these reactions include amines, substituted imidazolidines, and various derivatives of the acetic acid moiety .

Scientific Research Applications

2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The imidazolidinyl ring and acetic acid moiety can also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The table below compares key structural analogs, highlighting substituent-driven differences:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
2-[3-(4-Nitrobenzyl)-...]acetic acid (Target) 4-Nitrobenzyl C₁₂H₉N₃O₇ ~307.2* High electron-withdrawing effect; potential sensor applications Deduced
2-[3-(4-Ethylbenzyl)-...]acetic acid 4-Ethylbenzyl C₁₄H₁₄N₂O₅ 290.27 Moderate lipophilicity; >90% purity
2-[3-(Benzyl)-...]acetic acid Benzyl (unsubstituted) C₁₂H₁₀N₂O₅ 262.22 Simpler structure; lower reactivity
2-[3-(3,4-Dichlorobenzyl)-...]acetic acid 3,4-Dichlorobenzyl C₁₃H₉Cl₂N₂O₅ 349.13 Enhanced stability; halogen-driven hydrophobicity
2-[3-(Trifluoromethylbenzyl)-...]acetic acid 4-Trifluoromethylbenzyl C₁₃H₉F₃N₂O₅ 330.22 High lipophilicity; metabolic stability
Ethyl 2-[3-(2-Chlorobenzyl)-...]acetate 2-Chlorobenzyl (ester) C₁₄H₁₃ClN₂O₅ 324.72 Ester form increases lipophilicity

*Estimated based on analogs.

Key Observations:
  • Solubility : Nitro and trifluoromethyl groups reduce aqueous solubility due to hydrophobicity, whereas unsubstituted benzyl or ethyl groups may improve solubility .
  • Reactivity : Halogenated derivatives (e.g., 3,4-dichlorobenzyl) exhibit increased stability, while nitro groups may facilitate redox-sensitive applications .
Sensor Technology
  • Nitrobenzyl Probes : highlights nitrobenzyl-containing compounds (e.g., H2Tyr-4-nitro) as fluorescent sensors for halides and pH indicators. The target compound’s nitro group may enable similar dual-functionality via solvent-mediated electronic transitions .
  • Halogenated Analogs : Chloro or fluoro substituents (e.g., 2-chlorobenzyl in ) are less likely to participate in fluorescence but may enhance binding specificity in hydrophobic environments.
Pharmaceutical and Material Science
  • Ester Derivatives : Ethyl esters (e.g., ) improve membrane permeability, making them candidates for prodrug designs.
  • Trifluoromethyl Analogs : The CF₃ group in enhances metabolic stability, relevant for drug development.

Biological Activity

2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid (CAS Number: 175293-31-9) is a synthetic compound characterized by its complex structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H9N3O7
  • Molecular Weight : 307.22 g/mol
  • CAS Number : 175293-31-9

The compound features a nitrobenzyl group attached to a trioxoimidazolidine moiety, which significantly influences its biological properties.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Research indicates that this compound may exhibit similar activities due to the presence of the nitro group.

  • Mechanism of Action : Nitro compounds often undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. For instance, nitroimidazole derivatives have been shown to generate toxic radicals that bind covalently to DNA, causing cell death .

Anti-inflammatory Activity

The anti-inflammatory potential of nitro compounds is also well-documented. The presence of the nitro group in this compound suggests it could modulate inflammatory pathways.

  • Research Findings : Studies have demonstrated that nitro fatty acids can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. These effects are attributed to the ability of these compounds to interact with key signaling proteins involved in inflammation .

Anticancer Activity

Emerging data suggest that nitro compounds may possess anticancer properties through various mechanisms.

  • Case Studies : In vitro studies have shown that certain nitro derivatives can inhibit tumor cell proliferation by inducing apoptosis. For example, derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameMolecular FormulaAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundC12H9N3O7YesYesYes
Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetateC14H13N3O7YesModeratePotential
Nitroimidazole DerivativesVariesYesLimitedYes

Q & A

Q. What are the optimal synthetic routes for 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of nitrobenzyl derivatives with imidazolidinone precursors. Key parameters include solvent polarity (e.g., methanol or DMSO), temperature (reflux at 100°C vs. room temperature), and catalyst selection. For example, refluxing in methanol with glacial acetic acid as a catalyst improves yield compared to ambient conditions . Design of experiments (DoE) methodologies, such as factorial design, can optimize variables like molar ratios and reaction time while minimizing trial numbers .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify proton environments and carbon frameworks, Infrared (IR) Spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), and Mass Spectrometry (MS) for molecular ion confirmation. Cross-referencing experimental spectra with computational predictions (e.g., density functional theory) enhances accuracy .

Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?

  • Methodological Answer : The nitrobenzyl group is prone to reduction under acidic/basic conditions. Stability assays should monitor degradation via HPLC or UV-Vis spectroscopy under varying pH (2–12) and temperature (4–40°C). For example, storage at –20°C in anhydrous DMSO minimizes hydrolysis of the imidazolidinone ring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities and conformational stability. For instance, the nitro group’s electron-withdrawing effects may enhance interactions with catalytic residues in oxidoreductases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles often arise from assay conditions (e.g., cell line variability, solvent interference). Standardize protocols using guidelines like the Minimum Information about a Bioactive Entity (MIABE) . Meta-analyses of dose-response curves and control experiments (e.g., counter-screening against related enzymes) isolate compound-specific effects .

Q. How can the compound’s reactivity be modified to enhance selectivity in multi-target pharmacological studies?

  • Methodological Answer : Introduce substituents at the acetic acid moiety (e.g., methyl or fluorine groups) to sterically or electronically modulate interactions. For example, fluorination at the phenyl ring improves metabolic stability and target specificity, as seen in analogous triazole derivatives .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid) resolves polar byproducts. For scale-up, centrifugal partition chromatography (CPC) offers higher throughput than traditional silica gel chromatography .

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